molecular formula C12H11NO3 B8662171 (S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione CAS No. 174810-05-0

(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione

Cat. No.: B8662171
CAS No.: 174810-05-0
M. Wt: 217.22 g/mol
InChI Key: XWARCKJYBAUGMZ-QMMMGPOBSA-N
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Description

(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione is a chemical compound with the molecular formula C9H7NO3. It is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its phthalimide core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione can be synthesized through the reaction of phthalimide with formaldehyde. The process involves the following steps:

    Reactants: Phthalimide and formaldehyde.

    Reaction Conditions: The reaction is typically carried out in an aqueous medium with a formaldehyde concentration of around 12%.

    Procedure: The mixture is heated to 98-102°C and allowed to reflux for approximately 2.5 hours.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives of the phthalimide core.

Mechanism of Action

The mechanism of action of (S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione involves its interaction with various molecular targets. The phthalimide core can undergo cyclization reactions, forming stable intermediates that interact with biological molecules. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis and a valuable intermediate in pharmaceutical research.

Properties

CAS No.

174810-05-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-[(2S)-1-hydroxybut-3-en-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m0/s1

InChI Key

XWARCKJYBAUGMZ-QMMMGPOBSA-N

Isomeric SMILES

C=C[C@@H](CO)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

C=CC(CO)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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